5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride
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Overview
Description
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound may interact with multiple targets within the cell.
Mode of Action
It’s known that pyrimidine derivatives can interact with various cellular targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidine derivatives, it’s likely that this compound could affect multiple pathways, with downstream effects varying depending on the specific cellular context .
Result of Action
The broad spectrum of biological activities associated with pyrimidine derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-amino-6-methyl-4,5-dioxo-3,4-dihydropyrimidine, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds have a sulfur atom at position 2 and exhibit diverse biological activities.
Pyrido[2,3-d]pyrimidin-5-one: These derivatives are known for their antibacterial properties.
Pyrazolo[3,4-d]pyrimidine: These compounds are studied for their potential therapeutic applications.
Uniqueness
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is unique due to its specific structure and the presence of both amino and oxo groups, which confer distinct chemical reactivity and biological activity
Biological Activity
5-Amino-6-methyl-4-oxo-3,4-dihydropyrimidine hydrochloride is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, which include antiviral , antimicrobial , anti-inflammatory , and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various cellular targets, leading to significant biochemical changes. Pyrimidine derivatives generally exert their effects through several mechanisms:
- Enzymatic Inhibition : Many pyrimidine derivatives inhibit enzymes critical for cellular processes, such as cyclooxygenase (COX) enzymes involved in inflammation.
- Receptor Interaction : They can bind to specific receptors, modifying signal transduction pathways.
- Antiviral Activity : Some derivatives exhibit activity against viral replication by targeting viral enzymes or processes.
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, possess antiviral properties. For example, studies have shown that compounds in this class can inhibit the replication of viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. In vitro studies showed that it effectively reduced COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings
A variety of studies have investigated the biological activities of this compound:
- Antiviral Studies : A study highlighted the compound's effectiveness against HSV, where it exhibited a therapeutic index indicating significant antiviral potential .
- Antimicrobial Investigations : Research demonstrated that this compound inhibited Gram-positive and Gram-negative bacteria effectively .
- Anti-inflammatory Activity : In animal models, the compound showed a marked reduction in carrageenan-induced paw edema compared to control groups treated with standard drugs .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
Study | Focus | Findings |
---|---|---|
Kumar et al., 2004 | Anti-inflammatory | Demonstrated significant reduction in edema in rat models compared to diclofenac sodium. |
Bernardino et al., 2021 | Antiviral | Showed high efficacy against HSV with a notable therapeutic index. |
Recent Synthesis Studies | Antimicrobial | Confirmed broad-spectrum antimicrobial activity against several pathogens. |
Properties
IUPAC Name |
5-amino-4-methyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-3-4(6)5(9)8-2-7-3;/h2H,6H2,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLCBHRSCOUMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=N1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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